

# physical and chemical properties of (3-chloro-4-methylphenyl)urea

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## Compound of Interest

Compound Name: 1-(3-Chloro-4-methylphenyl)urea

Cat. No.: B1361084

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## An In-depth Technical Guide on (3-chloro-4-methylphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

### Introduction

(3-chloro-4-methylphenyl)urea, a substituted arylurea, belongs to a class of compounds with diverse and significant biological activities. Aryl ureas are recognized for their roles in medicinal chemistry and agrochemistry, exhibiting properties ranging from herbicidal to potent anti-cancer activities. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological mechanisms of action, tailored for researchers and professionals in drug development.

### Core Physical and Chemical Properties

While specific experimental data for (3-chloro-4-methylphenyl)urea is not extensively available in public literature, the following tables summarize its known identifiers and predicted properties, alongside data for a structurally related compound, N'-(3-Chloro-4-Methylphenyl)-N,N-Dimethylurea, for comparative purposes.

### Table 1: Compound Identification

Identifier	Value
IUPAC Name	1-(3-chloro-4-methylphenyl)urea
CAS Number	590393-14-9[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> O
Molecular Weight	184.63 g/mol
Canonical SMILES	CC1=CC(=C(C=C1)NC(=O)N)Cl

**Table 2: Physical and Chemical Properties**

Property	(3-chloro-4-methylphenyl)urea (Predicted/Inferred)	N'-(3-Chloro-4-Methylphenyl)-N,N-Dimethylurea (Experimental Data)
Appearance	White to off-white crystalline solid	Typically white crystalline solid[2]
Melting Point	Not available	158 - 160 °C[2]
Boiling Point	Decomposes before boiling (inferred)	Decomposes before boiling[2]
Solubility in Water	Low solubility (inferred)	Low solubility in water[2]
Solubility in Organic Solvents	Soluble in acetone, dichloromethane (inferred)	Soluble in some organic solvents like acetone, dichloromethane[2]
Stability	Stable under normal conditions, may decompose on exposure to high heat or strong oxidizing agents (inferred)	Stable under normal conditions, but may decompose on exposure to high heat or strong oxidizing agents[2]

## Experimental Protocols

The synthesis of (3-chloro-4-methylphenyl)urea can be achieved through the reaction of 3-chloro-4-methylphenyl isocyanate with ammonia. This is a standard method for the preparation of monosubstituted ureas.

## Synthesis of (3-chloro-4-methylphenyl)urea

Materials:

- 3-chloro-4-methylphenyl isocyanate
- Aqueous ammonia (28-30%)
- Anhydrous diethyl ether (or another suitable inert solvent like THF or acetone)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Büchner funnel and flask
- Filter paper
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-methylphenyl isocyanate (1 equivalent) in anhydrous diethyl ether (100 mL). Cool the flask in an ice bath to 0-5 °C.
- **Addition of Ammonia:** While stirring vigorously, add an excess of concentrated aqueous ammonia (3-5 equivalents) dropwise to the cooled solution of the isocyanate. The addition should be slow to control the exothermic reaction.

- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-3 hours. The formation of a white precipitate indicates the product.
- **Work-up:** Filter the white precipitate using a Büchner funnel and wash it with cold diethyl ether to remove any unreacted starting material.
- **Purification:** The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain the purified (3-chloro-4-methylphenyl)urea.
- **Drying:** Dry the purified product under vacuum to a constant weight.
- **Characterization:** The final product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

## Potential Biological Activity and Signaling Pathways

Substituted phenylureas are known to exhibit a range of biological activities. Depending on the substitution pattern, they can act as herbicides by inhibiting photosynthesis in plants or as modulators of signaling pathways in mammalian cells, making them candidates for drug development.

### Inhibition of Photosystem II (Herbicidal Activity)

Many phenylurea derivatives are potent inhibitors of photosystem II (PSII) in the photosynthetic electron transport chain of plants.[3][4] They bind to the D1 quinone-binding protein in PSII, blocking the electron flow from quinone A ( $\text{Q}_\text{A}$ ) to quinone B ( $\text{Q}_\text{B}$ ), thereby inhibiting photosynthesis and leading to plant death.[4]



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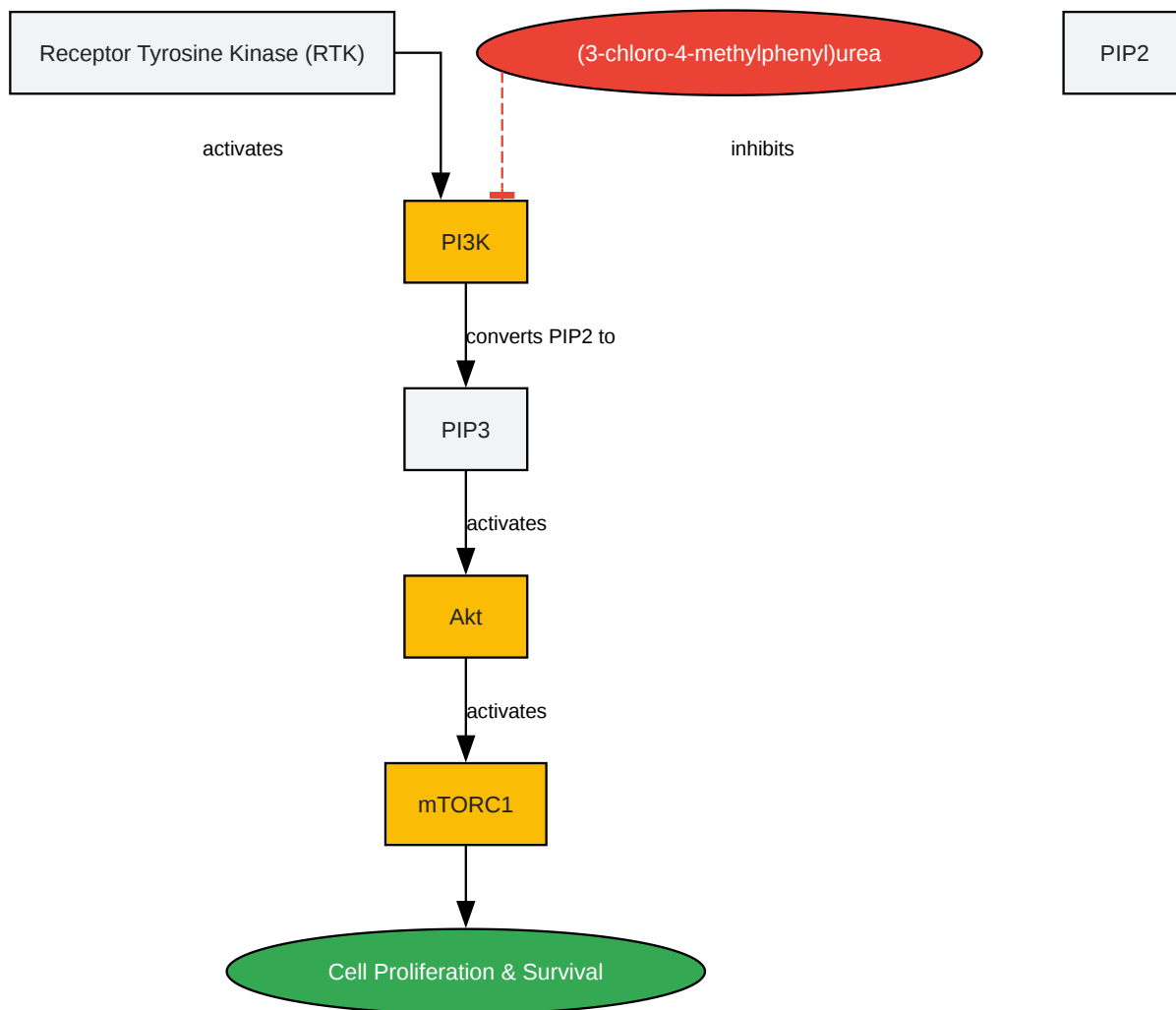
Caption: Inhibition of Photosystem II by (3-chloro-4-methylphenyl)urea.

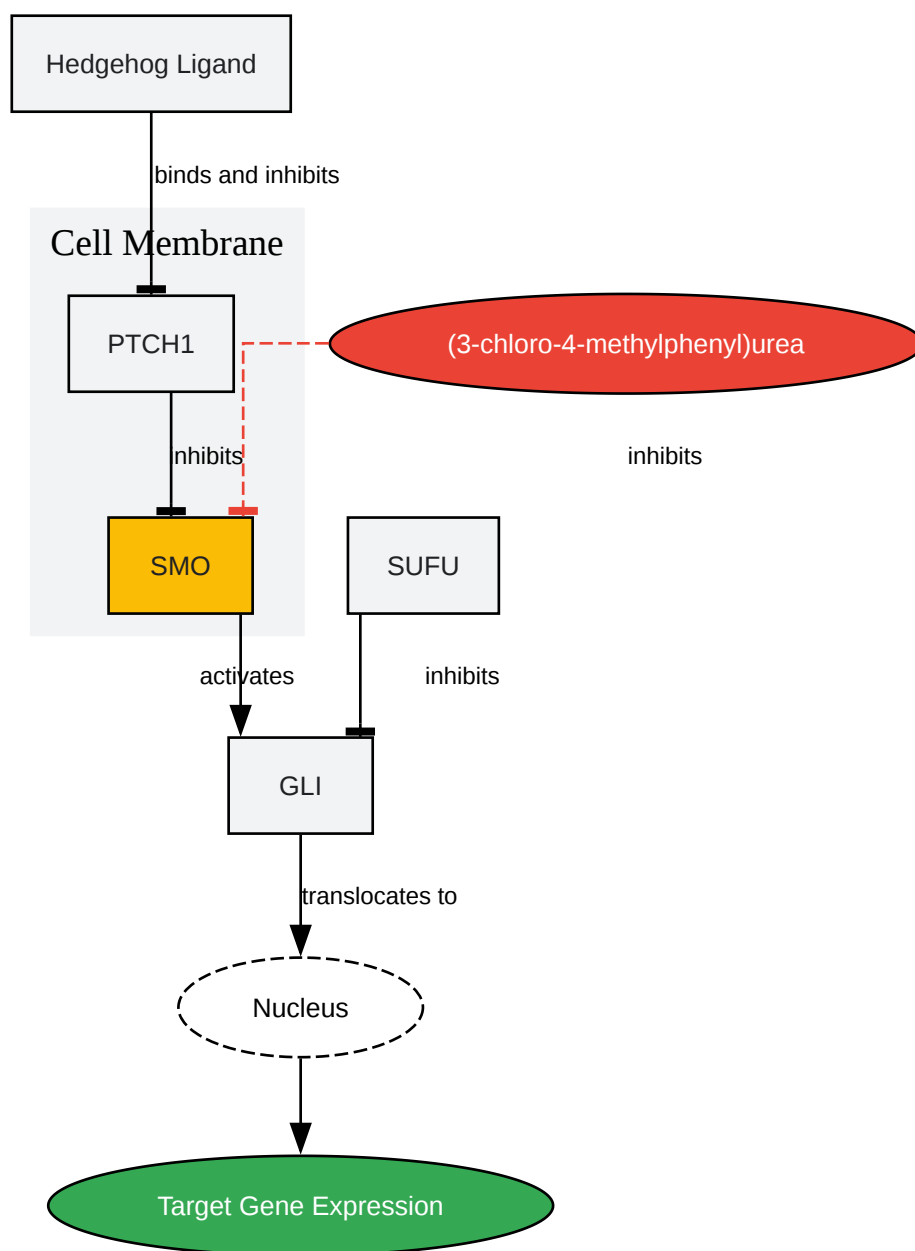
## Inhibition of PI3K/Akt/mTOR and Hedgehog Signaling Pathways (Anti-cancer Potential)

In the context of drug development, certain diaryl ureas have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways.<sup>[5]</sup> These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.<sup>[5][6][7][8][9][10]</sup>

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.<sup>[6][8][9][10]</sup>

Diaryl ureas may inhibit this pathway at various points, potentially by targeting the kinase activity of PI3K or Akt.





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## References

- 1. 1-(3-CHLORO-4-METHYLPHENYL)UREA | 590393-14-9 [chemicalbook.com]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. news-medical.net [news-medical.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
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